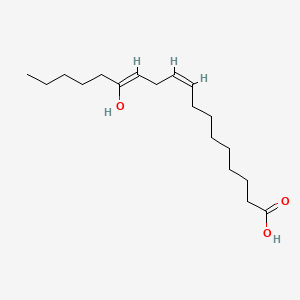
(9Z,12Z)-13-hydroxyoctadeca-9,12-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9Z,12Z)-13-hydroxyoctadeca-9,12-dienoic acid is a hydroxylated fatty acid derivative of linoleic acid. It is a significant compound in the field of biochemistry and pharmacology due to its potential biological activities and applications in various scientific research areas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9Z,12Z)-13-hydroxyoctadeca-9,12-dienoic acid typically involves the hydroxylation of linoleic acid. This can be achieved through enzymatic or chemical methods. Enzymatic hydroxylation often employs lipoxygenases or cytochrome P450 enzymes, which introduce a hydroxyl group at specific positions on the fatty acid chain. Chemical synthesis may involve the use of reagents such as osmium tetroxide or hydrogen peroxide in the presence of catalysts to achieve the desired hydroxylation.
Industrial Production Methods
Industrial production of this compound may utilize biotechnological approaches, including microbial fermentation processes. Specific strains of microorganisms, such as fungi or bacteria, can be engineered to produce the compound through metabolic pathways involving the oxidation of linoleic acid.
Análisis De Reacciones Químicas
Types of Reactions
(9Z,12Z)-13-hydroxyoctadeca-9,12-dienoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The double bonds and hydroxyl group can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts can reduce the double bonds and hydroxyl group.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.
Major Products
Oxidation: Formation of 13-oxo-octadeca-9,12-dienoic acid.
Reduction: Formation of octadecanoic acid derivatives.
Substitution: Formation of halogenated or esterified derivatives.
Aplicaciones Científicas De Investigación
(9Z,12Z)-13-hydroxyoctadeca-9,12-dienoic acid has diverse applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its role in cellular signaling pathways and its effects on gene expression.
Medicine: Explored for its potential anti-inflammatory and anti-cancer properties. It is also studied for its role in modulating immune responses.
Industry: Utilized in the development of bio-based materials and as an additive in cosmetic formulations.
Mecanismo De Acción
The biological effects of (9Z,12Z)-13-hydroxyoctadeca-9,12-dienoic acid are mediated through its interaction with specific molecular targets and pathways. It can bind to receptors such as peroxisome proliferator-activated receptors (PPARs) and modulate their activity, leading to changes in gene expression. Additionally, it can influence signaling pathways involved in inflammation and cell proliferation, such as the NF-κB and MAPK pathways.
Comparación Con Compuestos Similares
Similar Compounds
Linoleic Acid: The parent compound of (9Z,12Z)-13-hydroxyoctadeca-9,12-dienoic acid, with similar structural features but lacking the hydroxyl group.
(9Z,12Z)-11-hydroxyoctadeca-9,12-dienoic acid: Another hydroxylated derivative of linoleic acid with the hydroxyl group at a different position.
(9Z,12Z,15Z)-13-hydroxyoctadeca-9,12,15-trienoic acid: A trienoic acid derivative with an additional double bond.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and chemical reactivity. Its ability to modulate specific molecular targets and pathways makes it a valuable compound for research in various scientific fields.
Propiedades
Número CAS |
67030-67-5 |
|---|---|
Fórmula molecular |
C18H32O3 |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
(9Z,12Z)-13-hydroxyoctadeca-9,12-dienoic acid |
InChI |
InChI=1S/C18H32O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,15,19H,2-6,8,10-14,16H2,1H3,(H,20,21)/b9-7-,17-15- |
Clave InChI |
KJXHHTPQSFDEKB-UNNWTIKVSA-N |
SMILES |
CCCCCC(=CCC=CCCCCCCCC(=O)O)O |
SMILES isomérico |
CCCCC/C(=C/C/C=C\CCCCCCCC(=O)O)/O |
SMILES canónico |
CCCCCC(=CCC=CCCCCCCCC(=O)O)O |
Sinónimos |
13-hydroxylinoleic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















